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Compound of Interest

Compound Name: Methyl isoquinoline-7-carboxylate
CAS No.: 178262-31-2
Cat. No.: B065334
Get Quote
Abstract

This application note details the standardized protocols for the structural and purity
characterization of Methyl isoquinoline-7-carboxylate (CAS: 178262-31-2). As a critical
intermediate in the synthesis of bioactive alkaloids and kinase inhibitors, rigorous quality
control of this scaffold is essential.[1] This guide provides validated methodologies for HPLC
purity assessment, structural confirmation via 1D/2D NMR, and mass spectrometry,
emphasizing the specific physicochemical behavior of the isoquinoline core.[1]

Introduction & Compound Profile

Methyl isoquinoline-7-carboxylate consists of a bicyclic isoquinoline heteroaromatic system
substituted with a methyl ester at the 7-position. The presence of the basic pyridine-like
nitrogen (pKa ~5.[1]4) and the electrophilic ester moiety dictates its solubility and stability
profile.[1]

Chemical Profile[1][2][3][4][5][6]1[7]1[8]1[9][10]
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» IUPAC Name: Methyl isoquinoline-7-carboxylate[2]
e Molecular Formula:

[1]

e Molecular Weight: 187.20 g/mol [1][3]
o Appearance: White to off-white crystalline solid

e Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water (pH
dependent).[1]

Analytical Workflow Strategy

The characterization workflow is designed to sequentially establish identity, purity, and solid-
state properties.[1]

Crude/Isolated Dissolve in MeOH Purity Assessment If >95% Pure Structural ID Confirm Structure _ [FREEAIE Specs Met
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Batch Release
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Figure 1: Sequential decision tree for batch release testing.

Protocol 1: Chromatographic Purity (UHPLC-UV)

Objective: To quantify purity and detect regioisomeric impurities (e.g., 5- or 8-isomers) or
hydrolyzed acid byproducts.

Method Rationale

Isoquinolines are basic.[1][4] Standard neutral mobile phases can lead to peak tailing due to
interaction with residual silanols on the column.[1] Acidic modification (Formic Acid or TFA) is
mandatory to protonate the nitrogen (

), ensuring sharp peak shape and reproducible retention.[1]
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Experimental Parameters @@

Parameter Specification

Agilent 1290 Infinity Il or Waters ACQUITY

Instrument UPLC
Column Waters XBridge BEH C18 XP, 2.5 um, 3.0 x 100
mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temp 40°C
Detection UV at 230 nm (Isoquinoline core) and 280 nm
Injection Vol 2.0 uL
Gradient Table
Time (min) % Mobile Phase B Event
0.0 5 Equilibration
8.0 95 Linear Gradient
10.0 95 Wash
10.1 5 Re-equilibration
13.0 5 End

Data Interpretation:

e Main Peak: Methyl isoquinoline-7-carboxylate typically elutes at ~4.5 - 5.5 min depending
on system dwell volume.

e Impurity 1 (Hydrolysis): Isoquinoline-7-carboxylic acid will elute earlier (more polar).[1]
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e Impurity 2 (Regioisomers): 5- or 8-isomers often show slight retention shifts due to
differences in dipole moment and shape selectivity.

Protocol 2: Structural Identification (NMR
Spectroscopy)

Objective: Unambiguous assignment of the substitution pattern. The 7-position substitution
creates a specific coupling network distinct from the 5-, 6-, or 8-isomers.

Solvent Selection

o CDCI3: Standard for sharp lines.[1]

e DMSO-d6: Recommended if solubility is poor or to prevent aggregation.[1] (Note: Chemical
shifts below are referenced to CDCIS3).

Predicted H NMR Assignment (400 MHz, CDCI )

The isoquinoline ring protons are highly deshielded.[1] The 7-ester exerts a deshielding effect
on the ortho-protons (H6 and H8).[1]
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Shift ( Coupling (
Position Type Multiplicity Lodi
opm) Hz) ogic

Assignment

Most
) deshielded;
H1 Ar-H 9.30-9.40 Singlet (s) ]
adjacent to N,

no vicinal H.

H3 Ar-H 8.60 - 8.70 Doublet (d) Alpha to N.

Perito N;

Ortho to

ester. Often

) appears as a

H8 Ar-H 8.70 - 8.80 Singlet (d*) ]

broad singlet

or meta-

coupled

doublet.[1]

Ortho to ester
(deshielded).

H6 Ar-H 8.25-8.35 dd

Beta position
H5 Ar-H 7.90 - 8.00 Doublet (d) on benzene

ring.

H4 Ar-H 7.70-7.80 Doublet (d) Beta to N.

. Characteristic
OMe 3.98 - 4.02 Singlet (s)
methyl ester.

*Note: H8 may show fine coupling to H1 (long range) or H6 (meta).[1]

2D NMR Verification Strategy

To prove the 7-position (vs 6-position):

e COSY: Confirm the H3-H4 spin system (isolated) and the H5-H6 spin system. H8 should
show no strong vicinal coupling (confirming it is isolated by the substituent at C7).[1]
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 HMBC: Critical for connecting the ester carbonyl to the ring.[1]

o Correlation: The ester carbonyl carbon (~166 ppm) will correlate with the

protons and H6 / H8.[1]

o Differentiation: If the ester were at C6, H5 would be a singlet (or meta-coupled), and
H7/H8 would be an ortho-coupled pair.[1]

[ —————————————————————————————
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|

BEC (3-bond)
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Figure 2: NMR coupling network and HMBC correlations establishing the 7-substitution pattern.

Protocol 3: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation.[1]
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« lonization Source: Electrospray lonization (ESI) in Positive Mode (ESI+).[1]
» Rationale: The isoquinoline nitrogen is a strong proton acceptor.[1]
o Expected Signals:

o m/z (Base peak).[1]
o m/z.[1]

o Fragmentation: High collision energy often yields loss of methoxy group (

) or CO elimination from the ester.[1]

Solid-State Characterization
e Melting Point: Expected range 98°C — 105°C (based on isomeric analogs and predicted

lattice energy).[1] Sharp melting range (<2°C) indicates high purity.[1]

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to
hydrolysis; exclude moisture.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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